molecular formula C13H20Cl8 B1424250 1,1,1,3,11,13,13,13-Octachlorotridecane CAS No. 865306-24-7

1,1,1,3,11,13,13,13-Octachlorotridecane

Cat. No. B1424250
CAS RN: 865306-24-7
M. Wt: 459.9 g/mol
InChI Key: RJDHDMJENXNJDM-UHFFFAOYSA-N
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Description

1,1,1,3,11,13,13,13-Octachlorotridecane is a polychlorinated alkane with the chemical formula C13H20Cl8 . It is also known by its CAS number 865306-24-7 . The compound is colorless and exists in an oil form .


Physical And Chemical Properties Analysis

Scientific Research Applications

NMR Spectroscopy in Chemistry

Research involving 1,1,1,3,11,13,13,13-Octachlorotridecane may use Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Studies like those by Kolehmainen et al. (1999) have focused on 1H and 13C NMR spectra to identify chemical structures and interactions in similar chlorinated compounds (Kolehmainen et al., 1999).

Molecular Structure and Electron Transfer Studies

Research by Uranga et al. (2006) examined the anionic surfaces of chlorinated compounds similar to this compound, revealing insights into electron transfer mechanisms and molecular structure through Density Functional Theory (DFT) (Uranga et al., 2006).

Environmental Chemistry Applications

Research involving chlorinated compounds, closely related to this compound, has implications in environmental chemistry. For instance, NMR spectroscopy has been used to study chlorinated dibenzothiophenes, which could offer insights into the behavior of similar compounds in environmental contexts (Kolehmainen et al., 1999).

Photoreactions in Organic Chemistry

The study of photoreactions, as explored by Parlar and Inanici (1981), provides valuable insights into the behavior of chlorinated compounds under light exposure, which may be relevant to this compound (Parlar & Inanici, 1981).

Future Directions

: ChemicalBook

properties

IUPAC Name

1,1,1,3,11,13,13,13-octachlorotridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl8/c14-10(8-12(16,17)18)6-4-2-1-3-5-7-11(15)9-13(19,20)21/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDHDMJENXNJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(CC(Cl)(Cl)Cl)Cl)CCCC(CC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00699599
Record name 1,1,1,3,11,13,13,13-Octachlorotridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

865306-24-7
Record name 1,1,1,3,11,13,13,13-Octachlorotridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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